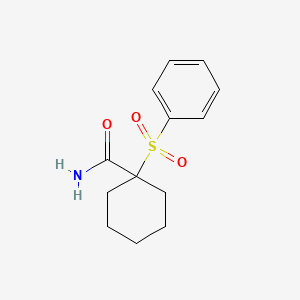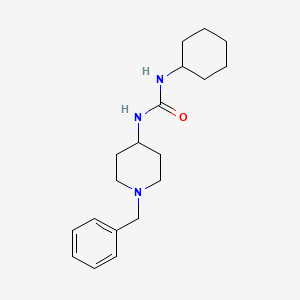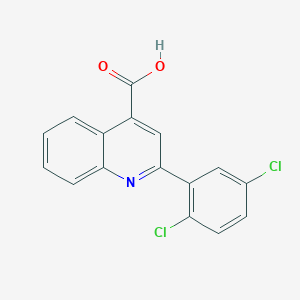
1-(phenylsulfonyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(phenylsulfonyl)cyclohexanecarboxamide, also known as PSC, is a chemical compound that has gained attention in scientific research due to its potential use in the treatment of various diseases. PSC belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. However, PSC has shown to have additional properties that make it a promising candidate for further investigation.
作用機序
The mechanism of action of 1-(phenylsulfonyl)cyclohexanecarboxamide varies depending on the disease being studied. In cancer cells, 1-(phenylsulfonyl)cyclohexanecarboxamide inhibits the activity of Hsp90, leading to the degradation of client proteins and apoptosis. In pancreatic beta cells, 1-(phenylsulfonyl)cyclohexanecarboxamide activates KATP channels, leading to depolarization of the cell membrane and insulin secretion. In the brain, 1-(phenylsulfonyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(phenylsulfonyl)cyclohexanecarboxamide induces apoptosis by inhibiting the activity of Hsp90. In pancreatic beta cells, 1-(phenylsulfonyl)cyclohexanecarboxamide stimulates insulin secretion by activating KATP channels. In the brain, 1-(phenylsulfonyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection and improved cognitive function.
実験室実験の利点と制限
One advantage of using 1-(phenylsulfonyl)cyclohexanecarboxamide in lab experiments is its specificity for Hsp90 inhibition. 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to selectively inhibit the activity of Hsp90 without affecting other chaperone proteins. This specificity allows for more targeted and effective cancer treatment. However, one limitation of using 1-(phenylsulfonyl)cyclohexanecarboxamide in lab experiments is its low solubility in water. This can make it difficult to administer and study in vivo.
将来の方向性
There are many potential future directions for 1-(phenylsulfonyl)cyclohexanecarboxamide research. One area of interest is the development of 1-(phenylsulfonyl)cyclohexanecarboxamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(phenylsulfonyl)cyclohexanecarboxamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, 1-(phenylsulfonyl)cyclohexanecarboxamide could be studied in the context of other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Finally, 1-(phenylsulfonyl)cyclohexanecarboxamide could be investigated for its potential use in other areas of medicine, such as cardiovascular disease or autoimmune disorders.
合成法
The synthesis of 1-(phenylsulfonyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization to obtain 1-(phenylsulfonyl)cyclohexanecarboxamide in its pure form.
科学的研究の応用
1-(phenylsulfonyl)cyclohexanecarboxamide has been studied extensively for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is overexpressed in many cancer cells and is essential for their survival. Inhibition of Hsp90 by 1-(phenylsulfonyl)cyclohexanecarboxamide leads to the degradation of client proteins, resulting in cell death.
In diabetes research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to stimulate insulin secretion from pancreatic beta cells. This effect is mediated by the activation of the ATP-sensitive potassium (KATP) channels in beta cells. Activation of KATP channels leads to depolarization of the cell membrane, which triggers insulin secretion.
In neurodegenerative disease research, 1-(phenylsulfonyl)cyclohexanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 1-(phenylsulfonyl)cyclohexanecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(benzenesulfonyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c14-12(15)13(9-5-2-6-10-13)18(16,17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBUBKNIMKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5684894.png)

![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)
![methyl 3-{[(3-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5684903.png)

![4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5684910.png)


![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)

![5-(dimethylamino)-2-[(2-methoxypyridin-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B5684953.png)

![N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5684979.png)